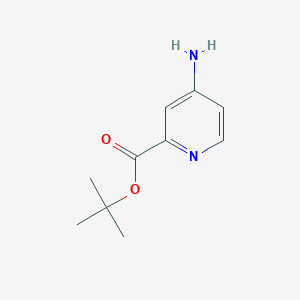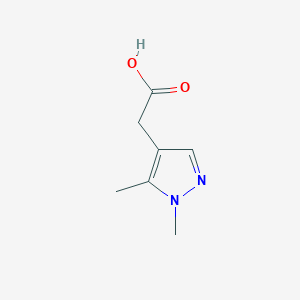
Ácido 2-(1,5-dimetil-1H-pirazol-4-il)acético
Descripción general
Descripción
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades antileishmaniales y antimaláricas
Los derivados de pirazol, incluidos aquellos con una estructura de ácido 2-(1,5-dimetil-1H-pirazol-4-il)acético, se han estudiado por su potencial en el tratamiento de enfermedades tropicales como la leishmaniasis y la malaria. Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de especies de Leishmania y Plasmodium berghei en ratones infectados, con algunos derivados que exhiben una potencia significativa en comparación con los fármacos estándar .
Síntesis de moléculas bioactivas
El anillo de pirazol es un andamio versátil para sintetizar una amplia gama de moléculas bioactivas. La investigación se ha centrado en la creación de derivados de pirazol estructuralmente diversos que pueden servir como intermediarios en la producción de productos químicos con aplicaciones biológicas, fisicoquímicas, de ciencia de materiales e industriales .
Desarrollo de inhibidores farmacéuticos
Los derivados de pirazol se utilizan como reactivos en la síntesis de varios inhibidores dirigidos a proteínas y enzimas cruciales en las vías de la enfermedad. Por ejemplo, se han empleado en la preparación de inhibidores para VEGF, quinasas Aurora, Janus Kinasa 2 y otros compuestos biológicamente activos .
Propiedades analgésicas y antioxidantes
Los estudios han encontrado que ciertos derivados de pirazol 4-aril-azo-sustituidos exhiben propiedades analgésicas y antioxidantes. Estos hallazgos sugieren aplicaciones potenciales en el desarrollo de nuevos medicamentos para el alivio del dolor y compuestos que pueden proteger las células del estrés oxidativo .
Aplicaciones espectrofotométricas
Los derivados de pirazol se han utilizado en la determinación espectrofotométrica de iones metálicos y otras especies en formulaciones farmacéuticas. Esta aplicación es crucial para el control de calidad y para garantizar la seguridad y la eficacia de los productos farmacéuticos .
Estudios de acoplamiento molecular
El núcleo de pirazol se utiliza a menudo en estudios de acoplamiento molecular para explorar la interacción entre posibles candidatos a fármacos y sus proteínas diana. Este enfoque computacional ayuda a comprender las afinidades de unión y las actividades de los nuevos compuestos, guiando el diseño de fármacos más efectivos .
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIPVXVEWOYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367932-80-6 | |
| Record name | 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


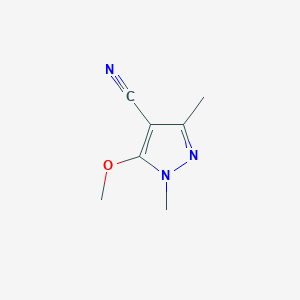

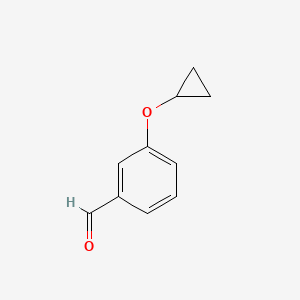


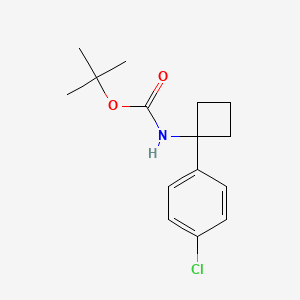
![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)

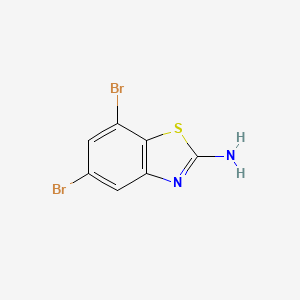
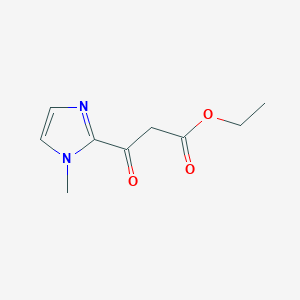

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)
